molecular formula C5H10OS B101777 Propanal, 2-methyl-2-(methylthio)- CAS No. 16042-21-0

Propanal, 2-methyl-2-(methylthio)-

Cat. No. B101777
CAS RN: 16042-21-0
M. Wt: 118.2 g/mol
InChI Key: DIPLXSBTYRDLGV-UHFFFAOYSA-N
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Description

The compound "Propanal, 2-methyl-2-(methylthio)-" is a chemical of interest in various research studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemicals and methodologies that could be relevant to its analysis. For instance, the synthesis of related thioethers and the study of their thermodynamic properties are of particular interest .

Synthesis Analysis

The synthesis of related compounds, such as 3-aryol-4-methyl (or benzyl)-2-methylthio furans, involves a base-mediated domino coupling/annulation reaction starting from α-oxo ketene dithioacetals and propargyl alcohols . Another study describes a method for synthesizing 2-methylthio-1,3-propanedithiol, which can yield compounds like 4-methylthio-1,2-dithiolane and 5-methylthio-1,2,3-trithiane upon treatment with iodine or sulfur dichloride . These methods could potentially be adapted for the synthesis of "Propanal, 2-methyl-2-(methylthio)-".

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, as evidenced by the study of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, which features a distorted heterocyclic five-membered ring and a stereogenic N-O axis . The stereochemical relations in such compounds are influenced by steric interactions, which could also be relevant in the analysis of "Propanal, 2-methyl-2-(methylthio)-".

Chemical Reactions Analysis

The chemical reactions of related compounds can involve various transformations. For example, the synthesis of 3-bromo-2,2-dimethyl-propanal, a compound with two geminal methyl groups on a quaternary center, was improved by using TEMPO catalyzed oxidation with NaOCl as a co-oxidant . This study also investigated the decomposition reactions of the synthesized compound, which could provide insights into the stability and reactivity of "Propanal, 2-methyl-2-(methylthio)-".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. The thermodynamic properties of 2-methyl-1-propanethiol were calculated using statistical mechanics, and experimental studies provided values for heat capacity, triple point temperature, heat of fusion, and standard heat of formation . These properties are crucial for understanding the behavior of chemical compounds under various conditions and could be used to infer the properties of "Propanal, 2-methyl-2-(methylthio)-".

Scientific Research Applications

Methanogenesis Research

  • Coenzyme M Analogues : Studies on 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including propyl-coenzyme M, revealed their role in methanogenesis. These compounds were investigated as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum, an important enzyme in methane biosynthesis. Analogues with additional methylene carbons or modifications at the sulfide or sulfonate positions were inactive in methane formation, enhancing our understanding of methanogenesis mechanisms (Gunsalus, Romesser, & Wolfe, 1978).

Synthetic Chemistry

  • S-Methyl 2-Hydroxyalkanethioates Synthesis : The synthesis of 2-hydroxyalkanoic acids and S-methyl 2-hydroxyalkanethioates via the addition reaction of tris(methylthio)methanide ion to aldehydes like propanal highlights their importance in synthetic chemistry. These compounds are relevant for studies on biological activities, providing insights into chemical synthesis processes (Orito, Seki, Suginome, & Iwadare, 1989).

Flavor Chemistry in Foods

  • Flavor Compound Formation : Branched aldehydes like 2-methyl propanal play a significant role in flavor chemistry, especially in fermented and non-fermented food products. Research has focused on their production and degradation from amino acids, with special emphasis on compounds like 3-methyl butanal in various food products. Understanding the generation pathways of these flavor compounds is crucial for controlling their formation in the food industry (Smit, Engels, & Smit, 2009).

Catalysis and Chemical Reactions

  • Reactivity with HZSM-5 Zeolites : The reactivity of propanal over HZSM-5 zeolites has been compared to that of propylene, revealing insights into acid-catalyzed aldol condensation and the formation of aromatics. This study enhances our understanding of the catalytic processes and the role of propanal in chemical synthesis (Hoang, Zhu, Sooknoi, Resasco, & Mallinson, 2010).

Spectroscopy and Molecular Analysis

  • Molecular Structure Analysis : Investigations into the millimeterwave spectra of compounds like cis-propanal and methylthioethyne have enabled accurate determinations of internal rotation parameters and moments of inertia of methyl groups. Such studies are pivotal for understanding molecular structures and dynamics (Demaison, Maes, Eijck, Wlodarczak, & Lasne, 1987).

properties

IUPAC Name

2-methyl-2-methylsulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPLXSBTYRDLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065999
Record name Propanal, 2-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanal, 2-methyl-2-(methylthio)-

CAS RN

16042-21-0
Record name 2-Methyl-2-(methylthio)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16042-21-0
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Record name Propanal, 2-methyl-2-(methylthio)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 2-methyl-2-(methylthio)-
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Record name Propanal, 2-methyl-2-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(methylthio)propionaldehyde
Source European Chemicals Agency (ECHA)
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Record name 2-Methyl-2-(methylthio)propanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Covaci, P Manirakiza, V Coucke… - Journal of analytical …, 1999 - academic.oup.com
A couple showing signs of cholinergic crisis was admitted to the hospital. Analyses with high-performance liquid chromatography and gas chromatography-mass spectrometry …
Number of citations: 16 academic.oup.com
BD Sabino, TG Torraca, CM Moura… - Journal of forensic …, 2010 - Wiley Online Library
Foods contaminated with a granulated material similar to Temik (a commercial pesticide formulation containing the carbamate insecticide aldicarb) are often involved in accidental …
Number of citations: 15 onlinelibrary.wiley.com
BM Patel, HA Moye, R Weinberger - Journal of Agricultural and …, 1990 - ACS Publications
Postcolumn UV photolysis followed by reaction with o-phthalaldehyde-2-mercaptoethanol (OPA-MERC) and fluorescence detection was investigated for analysis of several classes of …
Number of citations: 21 pubs.acs.org
GM Rusch, A Tveit… - Drug and Chemical …, 2009 - Taylor & Francis
One-generation reproductive toxicity studies have been conducted on the following three oximes: acetaldehyde oxime (AAO), aldecarb oxime (ADO), and methyl isobutyl ketoxime (…
Number of citations: 4 www.tandfonline.com
GWA Milne - 2006 - books.google.com
Chemicals are used worldwide to protect crops and structures, manage pests, and prevent the spread of disease. While beneficial to society, these pesticides can pose human health …
Number of citations: 28 books.google.com
S Kumar, TR Baggi, T Zughaibi - Journal of forensic and legal medicine, 2022 - Elsevier
Pesticides play a pivotal role in modern agricultural practices and effective domestic pest control. Despite their advantages, pesticides pose a great danger to humans and animals due …
Number of citations: 2 www.sciencedirect.com
C Durão, MP Machado - International journal of legal medicine, 2016 - Springer
Chumbinho is the popular name given to carbamate aldicarb (Temik), an insecticide commonly used in agriculture and highly toxic (LD50 = 0.9 mg/kg oral in rats) that has been sold …
Number of citations: 3 link.springer.com
DJ Woo, NS Hansen, YL Joo… - Textile Research …, 2012 - journals.sagepub.com
Electrospun nanofibers containing titanium dioxide (TiO 2 ) were investigated as a self-detoxifying system consisting of polyacrylonitrile (PAN) and anatase TiO 2 nanoparticles. Fibers …
Number of citations: 14 journals.sagepub.com
FL Mink, JF Risher, JF Stara - Environmental pollution, 1989 - Elsevier
Aldicarb is a soil-applied systemic pesticide the USEPA is now considering banning in the USA. Aldicarb is fairly rapidly oxidized to the sulfoxide, with a half-life of ∼7 days in some soils…
Number of citations: 11 www.sciencedirect.com
HMS Ahmed, AAE Shoka - Toxicology letters, 1994 - Elsevier
Groups of rats were treated with graded doses of zineb or aldicarb solely or in association with copper sulphate for nine consecutive weeks. Body weight gain was retarded and thymus …
Number of citations: 11 www.sciencedirect.com

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